4-Benzoylphenyl acrylate chemical structure and properties
4-Benzoylphenyl acrylate chemical structure and properties
An In-depth Technical Guide to 4-Benzoylphenyl Acrylate (B77674)
Introduction
4-Benzoylphenyl acrylate (4-BPA), CAS No. 22535-49-5, is a bifunctional molecule of significant interest in polymer chemistry, materials science, and biomedical engineering.[1] Its unique chemical architecture combines a photo-active benzophenone (B1666685) group with a polymerizable acrylate moiety.[1] This dual functionality allows it to act as both a Type II photoinitiator and a monomer that can be covalently incorporated into a polymer network.[1][2]
Upon exposure to ultraviolet (UV) radiation, the benzophenone chromophore generates free radicals, which can initiate the polymerization of various unsaturated monomers.[1] Because the photoinitiator is integrated into the growing polymer chain, it is prevented from migrating or leaching out of the final material.[1] This non-migratory characteristic is a critical advantage over traditional, small-molecule photoinitiators, leading to more stable, durable, and biocompatible materials.[1]
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of 4-Benzoylphenyl acrylate, with a focus on its relevance to researchers, scientists, and professionals in drug development and materials science.
Chemical Structure and Properties
The structure of 4-BPA consists of a central phenyl ring substituted with a benzoyl group at one end and an acrylate ester at the other.
Chemical Identifiers
A summary of the key chemical identifiers for 4-Benzoylphenyl acrylate is presented in Table 1.
| Identifier | Value |
| CAS Number | 22535-49-5[3][4][5] |
| Molecular Formula | C₁₆H₁₂O₃[1][5][6] |
| Molecular Weight | 252.26 g/mol [1][5][6] |
| IUPAC Name | (4-benzoylphenyl) prop-2-enoate[] |
| Synonyms | 4-(Acryloyloxy)benzophenone, p-Acryloxybenzophenone[8][9][10] |
| InChI Key | LTYBJDPMCPTGEE-UHFFFAOYSA-N[4] |
| SMILES | C=CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2[5][] |
Physicochemical Properties
The key physical and chemical properties of 4-BPA are summarized in Table 2.
| Property | Value |
| Physical Form | Solid, White to Light yellow powder/crystal[4][11] |
| Melting Point | 47.0 to 51.0 °C |
| Boiling Point | 407 °C at 760 mmHg[] |
| Density | ~1.2 g/cm³[11] |
| Refractive Index | ~1.576[1][11] |
| Purity | Typically >95-98% (by HPLC or GC)[4][5][8][11] |
| Solubility | Soluble in common organic solvents like dichloromethane (B109758) (DCM) and methyl ethyl ketone.[1][6] |
| Storage | Store refrigerated (0-10°C), sealed in a dry environment under inert gas.[1][4][8] |
Spectroscopic Data
The structure of 4-Benzoylphenyl acrylate is routinely confirmed using various spectroscopic techniques. The characteristic data are compiled in Table 3.
| Technique | Characteristic Signals and Interpretation |
| ¹H NMR | δ 7.2–8.1 ppm (m, Aromatic Protons), δ 5.8–6.5 ppm (m, Acrylate Vinyl Protons)[1] |
| FT-IR (cm⁻¹) | ~1730 cm⁻¹ (strong, C=O stretch of ester), ~1660 cm⁻¹ (strong, C=O stretch of benzoyl ketone), ~1637 cm⁻¹ (C=C stretch of acrylate)[1][12][13] |
| UV-Vis | λmax ≈ 286 nm (characteristic of the benzophenone chromophore)[1] |
Synthesis and Mechanism
Synthesis
The most common laboratory-scale synthesis of 4-Benzoylphenyl acrylate is the esterification of 4-hydroxybenzophenone (B119663) with acryloyl chloride.[1] The reaction is typically performed in an organic solvent in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct.[1]
Caption: General workflow for the synthesis of 4-Benzoylphenyl acrylate.
Photoinitiation Mechanism
The utility of 4-BPA as a photoinitiator stems from the benzophenone moiety. Upon absorption of UV light (typically in the 250-300 nm range), the benzophenone group undergoes excitation from its ground state (S₀) to an excited singlet state (S₁), followed by efficient intersystem crossing to a more stable triplet state (T₁). This triplet state can then abstract a hydrogen atom from a suitable donor (like a tertiary amine or the polymer backbone itself) to generate a pair of free radicals, which subsequently initiate polymerization.
Caption: Simplified mechanism of UV-induced polymerization using 4-BPA.
Applications in Research and Development
The unique properties of 4-BPA make it a valuable tool in several advanced applications.
-
Hydrogels for Tissue Engineering and Drug Delivery : 4-BPA is widely used to fabricate stable and tunable hydrogel scaffolds.[1][2] The light-controlled crosslinking allows for precise manipulation of the hydrogel's mechanical properties (e.g., stiffness) and architecture to guide cell behavior or create stimuli-responsive networks for on-demand drug release.[1][2][14]
-
UV-Curable Coatings and Adhesives : As a polymerizable photoinitiator, 4-BPA is a core component in solvent-free, radiation-curable systems for coatings, inks, and adhesives.[1][3][] The covalent integration into the polymer matrix ensures high stability and prevents the leaching of the initiator.[1][14]
-
Functional and Smart Materials : Researchers have incorporated 4-BPA into terpolymers to create surfaces with exceptional antifogging and oil-repellent properties.[1] Its photo-responsiveness is harnessed to develop advanced sensors, actuators, and other smart materials that react to light stimuli.[14]
Experimental Protocols
Protocol: Synthesis of 4-Benzoylphenyl Acrylate
This protocol is a generalized procedure based on the common esterification reaction.[1][6]
-
Reactant Preparation : In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-hydroxybenzophenone (1.0 eq) and triethylamine (1.1 eq) in a suitable anhydrous solvent, such as dichloromethane (DCM).
-
Reaction Initiation : Cool the solution in an ice bath (0°C). Add acryloyl chloride (1.05 eq) dropwise to the stirred solution over 30 minutes.
-
Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine.
-
Isolation : Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude product by flash column chromatography on silica (B1680970) gel or by recrystallization (e.g., from a hexane/ethyl acetate (B1210297) mixture) to yield pure 4-Benzoylphenyl acrylate.
Protocol: Characterization and Quality Control
To ensure the identity and purity of the synthesized product, a series of analytical tests should be performed.
-
Nuclear Magnetic Resonance (NMR) : Dissolve a small sample in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra. Confirm the presence of characteristic peaks for aromatic and vinyl protons and the absence of starting material signals.[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : Acquire an IR spectrum of the solid product. Verify the presence of the strong carbonyl stretching bands for the ester (~1730 cm⁻¹) and ketone (~1660 cm⁻¹) groups and the disappearance of the broad -OH stretch from the 4-hydroxybenzophenone starting material.[1]
-
High-Performance Liquid Chromatography (HPLC) : Determine the purity of the final product by HPLC, using a suitable mobile phase (e.g., acetonitrile/water gradient) and a UV detector.[1]
-
Melting Point Analysis : Measure the melting point of the purified solid and compare it to the literature value (47-51°C) as a final check of purity.[1]
Caption: Standard workflow for the analytical characterization of 4-BPA.
Safety and Handling
4-Benzoylphenyl acrylate is intended for research use only.[1][11] Users should handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is known to be air and heat sensitive and should be stored under refrigerated conditions.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4][8]
References
- 1. 4-Benzoylphenyl Acrylate|CAS 22535-49-5|Supplier [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Benzoylphenyl acrylate | 22535-49-5 [chemicalbook.com]
- 4. 4-Benzoylphenyl acrylate | 22535-49-5 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. 4-Benzoylphenyl acrylate synthesis - chemicalbook [chemicalbook.com]
- 8. 4-Benzoylphenyl Acrylate | 22535-49-5 | TCI AMERICA [tcichemicals.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. pschemicals.com [pschemicals.com]
- 11. 22535-49-5 4-Benzoylphenyl acrylate AKSci 1357AB [aksci.com]
- 12. azom.com [azom.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. nbinno.com [nbinno.com]
